2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid
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Overview
Description
(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: is a complex organic compound that features a unique bicyclo[111]pentane structure fused with a fluorenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Attachment of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with the propanoic acid moiety: This is usually done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-amino-propanoic acid: Lacks the fluorenylmethoxycarbonyl group, making it less bulky and potentially less specific in its interactions.
(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(benzyloxycarbonylamino)propanoic acid: Similar structure but with a benzyloxycarbonyl group instead of a fluorenylmethoxycarbonyl group.
Uniqueness
The presence of the fluorenylmethoxycarbonyl group in (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid provides unique steric and electronic properties, enhancing its potential as a selective and potent molecule in various applications.
Properties
Molecular Formula |
C23H23NO4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26) |
InChI Key |
YLJCOQFCQRLDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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